3-[(4-methylbenzoyl)amino]benzoic acid
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Overview
Description
3-[(4-Methylbenzoyl)amino]benzoic acid is an organic compound with the molecular formula C15H13NO3. It is a derivative of benzoic acid, where the amino group is substituted with a 4-methylbenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylbenzoyl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with 4-methylbenzoyl chloride in the presence of a base. One common method involves the use of a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a solvent like dimethylformamide (DMF). The reaction is carried out under basic conditions, often using a base like diisopropylethylamine (DIPEA) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylbenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(4-Methylbenzoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(4-methylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methylbenzoyl)amino]benzoic acid: Similar in structure but with a different substitution pattern on the benzoyl group.
3-Amino-4-methylbenzoic acid: Lacks the benzoyl substitution, making it less complex.
3-[(4-Methylbenzoyl)amino]benzoic acid: The parent compound for comparison
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-[(4-methylbenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(9-13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUOCQNDNUKQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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